2,4,6-Trimethyl-1,3-dioxane
Overview
Description
2,4,6-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide have also been used for efficient synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes. The use of environmentally benign catalysts, such as Brønsted acidic ionic liquids, has been explored to enhance the efficiency and selectivity of the reaction . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Organolithium, Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
2,4,6-Trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Used in the production of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1,3-dioxane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its stability and unique ring structure allow it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used in the synthesis of highly functionalized ketenimines.
Uniqueness: 2,4,6-Trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethyl-1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-4-6(2)9-7(3)8-5/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOSNRNRKMTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940777 | |
Record name | 2,4,6-Trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19145-91-6, 36402-73-0 | |
Record name | 1,3-Dioxane, 2,4,6-trimethyl-, (2alpha,4alpha,6alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane,2,4,6-trimethyl-, (2alpha,4alpha,6beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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